molecular formula C13H18N2O3S B2602422 1-(4-Tosylpiperazin-1-yl)ethanone CAS No. 3347-05-5

1-(4-Tosylpiperazin-1-yl)ethanone

Cat. No.: B2602422
CAS No.: 3347-05-5
M. Wt: 282.36
InChI Key: RSIVSBAWSQRGLN-UHFFFAOYSA-N
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Description

1-(4-Tosylpiperazin-1-yl)ethanone is a piperazine-derived compound featuring a 4-toluenesulfonyl (tosyl) group and an acetyl moiety. The tosyl group enhances stability and modulates electronic properties, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves nucleophilic substitution or diazo transfer reactions. For example, 2-Diazo-1-(4-tosylpiperazin-1-yl)ethanone (1r) was synthesized via Rh(II)-catalyzed reactions, yielding a diazo derivative with a molecular weight of 331.28 g/mol (C₁₃H₁₆N₄O₃S) . Spectroscopic characterization includes distinct NMR signals: δ 7.70–7.57 (m, 2H, aromatic protons), 3.52 (s, 4H, piperazine CH₂), and 2.46 (s, 3H, tosyl CH₃) . This compound serves as a precursor for metal-catalyzed transformations and bioactive molecule synthesis.

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(17,18)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIVSBAWSQRGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tosylpiperazin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the tosylation of piperazine followed by acylation. The tosylation step typically uses p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The acylation step involves reacting the tosylated piperazine with an acylating agent like acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tosylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperazine derivatives.

    Substitution: Formation of various substituted piperazine compounds.

Scientific Research Applications

1-(4-Tosylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tosylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Key Properties/Activities References
1-(4-Tosylpiperazin-1-yl)ethanone 4-Toluenesulfonyl 331.28 Precursor for diazo chemistry
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone 4-Hydroxyphenyl 220.27 Research applications in life sciences
1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone 4-Benzyl 308.40 Intermediate in drug discovery
1-(4-Chlorophenylsulfonylpiperazin-1-yl)-2-(1H-triazol-5-ylsulfanyl)ethanone 4-Chlorophenylsulfonyl, triazolyl 399.89 Antimicrobial potential
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone Allyl, tetrazolyl ~350–400 (varies) Anticancer and antimicrobial activity

Spectroscopic and Analytical Differences

  • NMR Profiles :

    • Tosyl derivatives exhibit aromatic protons at δ 7.70–7.57 (tosyl) and piperazine CH₂ at δ 3.52 .
    • Benzyl derivatives show aliphatic signals at δ 3.2–3.66 (piperazine CH₂) and IR carbonyl stretches at 1703–1766 cm⁻¹ .
    • Tetrazole-containing compounds display ¹³C NMR peaks at δ 164.8 (carbonyl) and HSQC-confirmed connectivity .
  • Mass Spectrometry :

    • Tosyl derivatives: [M+Na]⁺ at m/z 331.0835 .
    • Benzyl derivatives: Fragmentation patterns include m/z 223 (base peak) and 160 (phthalimide moiety) .

Pharmacological and Industrial Relevance

  • Tosyl Derivatives : Valued for their electron-withdrawing properties, enhancing electrophilic reactivity in cross-coupling reactions .
  • Hydroxyphenyl Analogues: Utilized in life sciences for receptor-binding studies due to phenolic hydroxyl groups .
  • Allyl/Tetrazole Derivatives : Explored for dual anticancer-antimicrobial activity, leveraging tetrazole’s bioisosteric role .

Biological Activity

1-(4-Tosylpiperazin-1-yl)ethanone, with the chemical formula C13H18N2O3S and CAS number 3347-05-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group attached to a piperazine ring. The structural formula can be represented as follows:

Chemical Structure C6H4 SO2C6H4N2C2H5\text{Chemical Structure }\text{C}_6\text{H}_4\text{ SO}_2\text{C}_6\text{H}_4\text{N}_{2}\text{C}_2\text{H}_5\text{O }

Physical Properties

PropertyValue
Molecular Weight270.36 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as:

  • Enzyme Inhibitor : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
  • Receptor Ligand : The compound could modulate receptor activity, influencing downstream signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperazine derivatives. It was found that compounds similar to this compound showed significant activity in animal models, suggesting a promising avenue for future antidepressant development.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) explored the antimicrobial efficacy of various piperazine derivatives, including this compound. The study demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus, indicating its potential as a lead compound in antimicrobial drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundBiological Activity
1-(4-Piperazin-1-yl)phenyl ethanoneKnown for neuropharmacological effects
1-(3-Tosylpiperazin-1-yl)propanoneExhibits anti-inflammatory properties

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